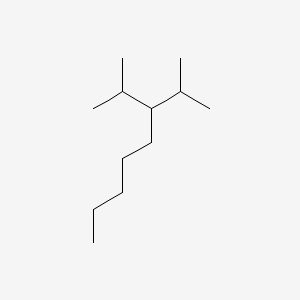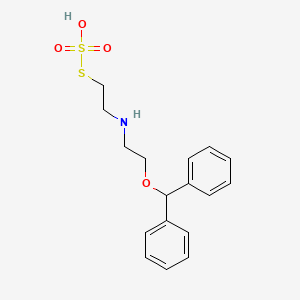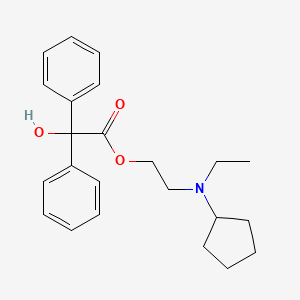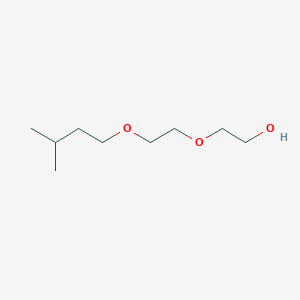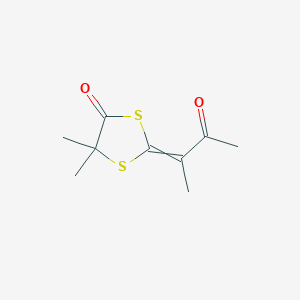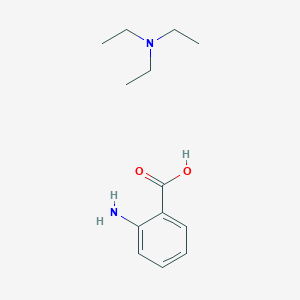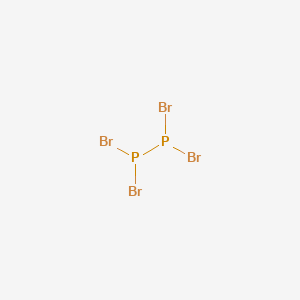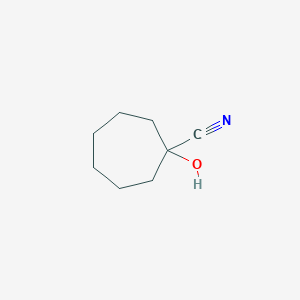
20-Hydroxy-20-methylpregn-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Hydroxy-20-methylpregn-4-en-3-one is a steroidal compound with the molecular formula C22H34O2. It is a derivative of progesterone and is known for its role as an intermediate in the synthesis of various steroid hormones. This compound is characterized by its white to slightly yellow crystalline powder appearance and is soluble in organic solvents like methanol, dichloromethane, and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one typically involves the following steps:
Enamination: The aldehyde undergoes enamination.
Copper Catalytic Oxidation Degradation: The enaminated product is subjected to copper catalytic oxidation degradation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on minimizing environmental impact by avoiding high-pollution reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TEMPO-NaClO reagent is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Aldehydes and Ketones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Steroids: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
20-Hydroxy-20-methylpregn-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products.
Mecanismo De Acción
The mechanism of action of 20-Hydroxy-20-methylpregn-4-en-3-one involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various molecular targets and pathways. The compound’s effects are mediated through its conversion to active hormones that bind to specific receptors, regulating gene expression and cellular functions .
Comparación Con Compuestos Similares
20-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar properties.
20β-Hydroxyprogesterone: A stereoisomer with different biological activity.
20α-Hydroxyprogesterone: Another stereoisomer with distinct effects on hormone receptors.
Uniqueness: 20-Hydroxy-20-methylpregn-4-en-3-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of various steroid hormones highlights its importance in both research and industrial applications .
Propiedades
Número CAS |
20917-51-5 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
17-(2-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O2/c1-20(2,24)19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,3)18(16)10-12-22(17,19)4/h13,16-19,24H,5-12H2,1-4H3 |
Clave InChI |
LHPASWXOIRNYHK-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(C)(C)O)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






